molecular formula C13H17BrN2O3 B15263028 2-({[(3-Bromobenzyl)amino]carbonyl}amino)pentanoic acid

2-({[(3-Bromobenzyl)amino]carbonyl}amino)pentanoic acid

Cat. No.: B15263028
M. Wt: 329.19 g/mol
InChI Key: KZBNJQZQWKZICJ-UHFFFAOYSA-N
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Description

2-({[(3-bromophenyl)methyl]carbamoyl}amino)pentanoic acid is an organic compound with the molecular formula C12H15BrN2O3. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a bromophenyl group, a carbamoyl group, and a pentanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(3-bromophenyl)methyl]carbamoyl}amino)pentanoic acid typically involves the reaction of 3-bromobenzylamine with a suitable pentanoic acid derivative. One common method is the condensation reaction between 3-bromobenzylamine and N-carbamoyl-pentanoic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-({[(3-bromophenyl)methyl]carbamoyl}amino)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.

    Reduction: The carbamoyl group can be reduced to form amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Bromophenyl ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Hydroxyl or amino derivatives of the original compound.

Scientific Research Applications

2-({[(3-bromophenyl)methyl]carbamoyl}amino)pentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(3-bromophenyl)methyl]carbamoyl}amino)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the carbamoyl and pentanoic acid groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-({[(3-bromophenyl)methyl]carbamoyl}amino)-2-methylpropanoic acid: Similar structure but with a methyl group instead of a pentanoic acid moiety.

    2-({[(4-bromophenyl)methyl]carbamoyl}amino)pentanoic acid: Similar structure but with the bromine atom at the 4-position instead of the 3-position.

Uniqueness

2-({[(3-bromophenyl)methyl]carbamoyl}amino)pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17BrN2O3

Molecular Weight

329.19 g/mol

IUPAC Name

2-[(3-bromophenyl)methylcarbamoylamino]pentanoic acid

InChI

InChI=1S/C13H17BrN2O3/c1-2-4-11(12(17)18)16-13(19)15-8-9-5-3-6-10(14)7-9/h3,5-7,11H,2,4,8H2,1H3,(H,17,18)(H2,15,16,19)

InChI Key

KZBNJQZQWKZICJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NC(=O)NCC1=CC(=CC=C1)Br

Origin of Product

United States

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